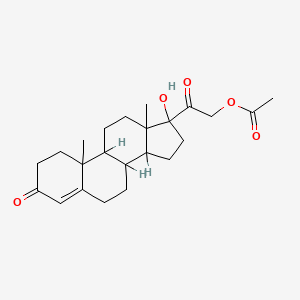

17-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate

Descripción general

Descripción

17-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate, also known as hydrocortisone acetate, is a synthetic corticosteroid used in various medical and industrial applications. It is a derivative of hydrocortisone, a naturally occurring steroid hormone produced by the adrenal glands. This compound is known for its anti-inflammatory and immunosuppressive properties, making it valuable in treating a range of conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 17-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate typically involves the following steps:

Starting Material: The synthesis begins with 16,17α-epoxypregn-4-ene-3,20-dione (epoxyprogesterone).

Bromination: The epoxide ring is opened using hydrogen bromide, resulting in the formation of a bromohydrin intermediate.

Hydrogenation: Catalytic hydrogenation is then performed to remove the bromine atom, yielding 17α-hydroxyprogesterone.

Acetylation: The final step involves acetylation of the hydroxyl group at the 21st position to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to optimize production efficiency.

Análisis De Reacciones Químicas

Types of Reactions

17-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 11-dehydrocorticosterone.

Reduction: Reduction reactions can convert it back to its parent compound, hydrocortisone.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Acetylation and deacetylation reactions often involve acetic anhydride and sodium hydroxide, respectively.

Major Products Formed

Oxidation: 11-Dehydrocorticosterone

Reduction: Hydrocortisone

Substitution: Various derivatives depending on the substituent introduced

Aplicaciones Científicas De Investigación

Chemistry

- Reference Standard : Hydrocortisone acetate is utilized as a reference standard in analytical chemistry for the development and validation of analytical methods. It serves as a benchmark for assessing the performance of various analytical techniques.

Biology

- Corticosteroid Studies : The compound is employed in biological research to investigate the role of corticosteroids in cellular processes and immune responses. It aids in understanding how these hormones influence inflammation and immune system regulation.

Medicine

- Topical Formulations : Hydrocortisone acetate is commonly found in topical creams and ointments used to treat inflammatory skin conditions such as eczema and dermatitis. Its application helps reduce inflammation and alleviate symptoms associated with these conditions.

Pharmaceutical Development

- Synthesis of Steroid Medications : The compound serves as a precursor in synthesizing various steroid medications aimed at addressing hormonal imbalances and conditions like osteoporosis. Its chemical structure allows for modifications that enhance therapeutic efficacy.

Veterinary Medicine

- Animal Health : In veterinary practices, hydrocortisone acetate is applied to develop treatments that manage reproductive health and growth in livestock, thereby enhancing productivity and health outcomes.

Cosmetic Industry

- Skincare Products : Due to its anti-inflammatory properties, hydrocortisone acetate is incorporated into skincare formulations aimed at reducing skin irritation and promoting healing.

Biochemical Research

- Cellular Pathways : Researchers utilize this compound to explore its effects on cellular pathways, contributing to the development of targeted therapies for various diseases, including cancer and autoimmune disorders.

Analytical Method Validation

A study published in the International Journal of Pharmaceutical Sciences and Research detailed methods for simultaneously estimating hydrocortisone acetate alongside other compounds using UV spectrophotometry. The study validated the methods through statistical analysis, confirming their accuracy with recovery rates ranging from 96% to 102% .

| Parameter | Method I | Method II |

|---|---|---|

| Beer’s Law Limit (µg/ml) | 5 - 50 | 5 - 50 |

| Correlation Coefficient | 0.999 | 0.999 |

| % RSD (Precision) | <2% | <2% |

Clinical Applications

Hydrocortisone acetate has been extensively studied for its effectiveness in treating various inflammatory conditions. Clinical trials have demonstrated its efficacy in reducing symptoms associated with allergic reactions and skin irritations, highlighting its role as a vital therapeutic agent .

Mecanismo De Acción

The mechanism of action of 17-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate involves binding to glucocorticoid receptors in the cytoplasm of target cells. This binding triggers a conformational change in the receptor, allowing it to translocate to the nucleus. Once in the nucleus, the receptor-ligand complex binds to glucocorticoid response elements in the DNA, modulating the transcription of specific genes involved in inflammatory and immune responses .

Comparación Con Compuestos Similares

Similar Compounds

Hydrocortisone: The parent compound of 17-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate, used for its anti-inflammatory properties.

Prednisolone: A synthetic corticosteroid with similar anti-inflammatory effects but higher potency.

Dexamethasone: Another synthetic corticosteroid with a longer duration of action and greater potency compared to hydrocortisone

Uniqueness

This compound is unique due to its specific acetylation at the 21st position, which enhances its stability and bioavailability. This modification allows for more effective topical and systemic administration, making it a preferred choice in certain therapeutic applications.

Actividad Biológica

Overview

17-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate, commonly referred to as Reichstein's Substance S 21-Acetate , is a synthetic steroid hormone derived from progesterone. It exhibits significant biological activity, particularly in the regulation of reproductive functions and as a therapeutic agent in various medical applications.

- Molecular Formula : C23H32O5

- Molecular Weight : 388.4972 g/mol

- CAS Number : 640-87-9

The biological activity of this compound primarily involves its interaction with progesterone receptors . This compound induces:

- Secretory changes in the endometrium : Promoting the preparation of the uterine lining for potential implantation.

- Luteal changes in vaginal epithelial cells : Influencing menstrual cycle dynamics.

- Alterations in cervical mucus : Reducing fern-like patterns indicative of ovulation.

- Thermoregulatory effects : Causing a rise in basal body temperature post-ovulation.

These actions are critical for maintaining pregnancy and regulating menstrual cycles, making it essential in hormone replacement therapies and treatments for specific reproductive health issues .

Progestational Activity

The compound's progestational properties are well-documented. It is used clinically to manage conditions such as:

- Hormone Replacement Therapy (HRT) : To alleviate symptoms of menopause.

- Menstrual Disorders : Such as amenorrhea and dysmenorrhea.

- Infertility Treatments : Supporting luteal phase defects.

Anti-inflammatory Effects

Similar to other corticosteroids, it exhibits anti-inflammatory properties by inhibiting the action of phospholipase A2, thus reducing the synthesis of inflammatory mediators like prostaglandins and leukotrienes .

Pharmacokinetics and Metabolism

A study on the pharmacokinetics of this compound indicated that it undergoes extensive metabolism in the liver, with significant implications for its therapeutic efficacy and safety profile. The compound's metabolites were identified using advanced analytical techniques, confirming its bioactive nature .

Clinical Applications

-

Case Study - Hormonal Imbalance :

- A clinical trial involving women with hormonal imbalances demonstrated that treatment with this compound resulted in improved menstrual regularity and reduced symptoms associated with menopause.

- Case Study - Endometrial Health :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 11,17-Dihydroxy-3,20-dioxopregn-4-en | Moderate | Corticosteroid effects |

| 17-Hydroxyprogesterone Acetate | High | Progestational activity |

| Hydrocortisone Impurity G | Moderate | Anti-inflammatory effects |

The unique structural features of this compound contribute to its specific progestational activity, distinguishing it from other steroid derivatives.

Propiedades

IUPAC Name |

[2-(17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O5/c1-14(24)28-13-20(26)23(27)11-8-19-17-5-4-15-12-16(25)6-9-21(15,2)18(17)7-10-22(19,23)3/h12,17-19,27H,4-11,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPAKILCZTKWIFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90981910 | |

| Record name | 17-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90981910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640-87-9 | |

| Record name | NSC81196 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 17-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90981910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.